molecular formula C9H12O2S B2719641 4-(2-Methoxyethoxy)benzene-1-thiol CAS No. 86705-34-2

4-(2-Methoxyethoxy)benzene-1-thiol

Cat. No. B2719641
CAS RN: 86705-34-2
M. Wt: 184.25
InChI Key: JFEPIPILNMOARY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2-Methoxyethoxy)benzene-1-thiol” is a chemical compound with the molecular formula C9H12O2S . It has a molecular weight of 184.26 .


Molecular Structure Analysis

The molecular structure of “4-(2-Methoxyethoxy)benzene-1-thiol” consists of 9 carbon atoms, 12 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(2-Methoxyethoxy)benzene-1-thiol” are not available, thiols are known to readily oxidize to disulfides, sulfinic acid, and sulfonic acid .

Scientific Research Applications

Molecular Electronics

Aryl bromides, including those related to 4-(2-Methoxyethoxy)benzene-1-thiol, serve as precursors for thiol end-capped molecular wires. These molecules are valuable for constructing oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, fundamental components in molecular electronics. Efficient synthetic transformations of these compounds enable the production of conductive molecular wires, highlighting their application in the development of nanoscale electronic devices (Stuhr-Hansen et al., 2005).

Directed Lithiation

Directed lithiation processes involving arene thiols, including molecules similar to 4-(2-Methoxyethoxy)benzene-1-thiol, underscore their utility in synthetic chemistry. Lithiation occurs ortho to the thiol group, facilitating the synthesis of ortho-substituted arene thiol derivatives. These methodologies allow for the strategic introduction of functional groups, making these compounds valuable intermediates in organic synthesis (Smith et al., 1989).

Host-Guest Chemistry

Compounds structurally related to 4-(2-Methoxyethoxy)benzene-1-thiol have been employed in the synthesis and study of pillar[5]arenes. These macrocyclic molecules exhibit selective inclusion properties for guest molecules like acetonitrile. The conformational properties and encapsulation abilities of these systems are significant for understanding molecular recognition and designing new materials for chemical sensing and separation (Kou et al., 2010).

Analytical and Catalytic Applications

Research on derivatives of 4-(2-Methoxyethoxy)benzene-1-thiol and similar compounds extends to their role in catalysis and analytical chemistry. For instance, the reactivity of these compounds with thiols and their potential as intermediates in the synthesis of functionalized aromatic compounds have been explored. Such studies highlight the broad utility of these molecules in facilitating diverse chemical transformations and their potential in designing novel catalysts (Nakamura et al., 2003).

Environmental and Material Science

In material science, derivatives of 4-(2-Methoxyethoxy)benzene-1-thiol have contributed to the development of novel materials with specific functionalities. For example, their incorporation into metal-organic frameworks demonstrates the tunability of these systems for selective gas sorption, which is crucial for applications in gas storage and separation technologies (Henke & Fischer, 2011).

properties

IUPAC Name

4-(2-methoxyethoxy)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-10-6-7-11-8-2-4-9(12)5-3-8/h2-5,12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEPIPILNMOARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyethoxy)benzene-1-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.